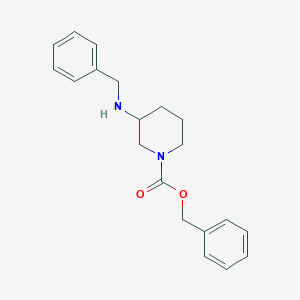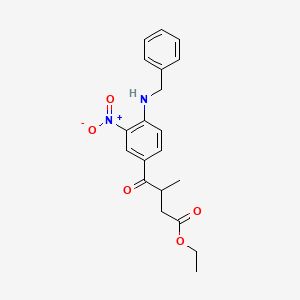
3-Hydroxybutyrylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybutyrylcarnitine typically involves the esterification of 3-hydroxybutyric acid with carnitine. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts .
Industrial Production Methods: Industrial production methods for this compound often involve biotechnological processes, utilizing microbial fermentation to produce the precursor compounds, followed by chemical or enzymatic esterification .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybutyrylcarnitine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce acetoacetate and carnitine.
Reduction: It can be reduced back to 3-hydroxybutyric acid and carnitine.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Acetoacetate and carnitine.
Reduction: 3-Hydroxybutyric acid and carnitine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Hydroxybutyrylcarnitine has a wide range of applications in scientific research:
Mechanism of Action
3-Hydroxybutyrylcarnitine exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy . The molecular targets include enzymes involved in the carnitine shuttle system, such as carnitine palmitoyltransferase .
Comparison with Similar Compounds
Carnitine: The parent compound, essential for fatty acid transport.
Acetylcarnitine: Another acylcarnitine involved in energy metabolism.
Propionylcarnitine: Involved in the metabolism of odd-chain fatty acids.
Uniqueness: 3-Hydroxybutyrylcarnitine is unique due to its specific role in the metabolism of 3-hydroxybutyric acid, a key intermediate in ketone body metabolism . This makes it particularly important in conditions where ketone bodies are utilized as an energy source, such as during fasting or in ketogenic diets .
Properties
Molecular Formula |
C11H21NO5 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
UEFRDQSMQXDWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


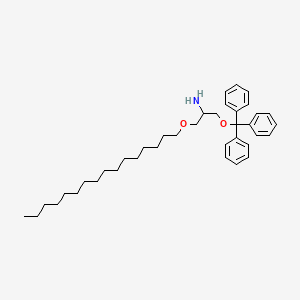
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)
![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
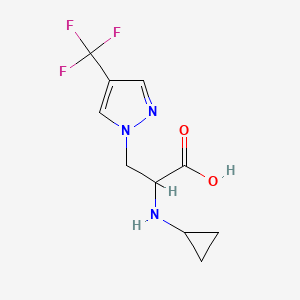
![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)
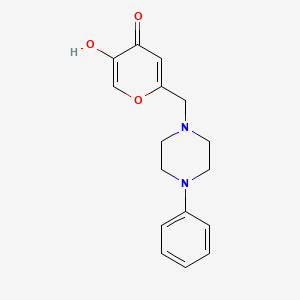


![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)
